molecular formula C12H16ClF2N B11863005 2-(3,4-Difluorophenyl)azepane hydrochloride CAS No. 1346603-84-6

2-(3,4-Difluorophenyl)azepane hydrochloride

Cat. No.: B11863005
CAS No.: 1346603-84-6
M. Wt: 247.71 g/mol
InChI Key: XFDHLJJNSFKFMU-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenyl)azepane hydrochloride is a chemical compound with the molecular formula C12H15F2N·HCl. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)azepane hydrochloride typically involves the reaction of 3,4-difluoroaniline with a suitable azepane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Difluorophenyl)azepane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted phenyl azepanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-Difluorophenyl)azepane hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Difluorophenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Difluorophenyl)piperidine
  • 2-(3,4-Difluorophenyl)morpholine
  • 2-(3,4-Difluorophenyl)pyrrolidine

Uniqueness

2-(3,4-Difluorophenyl)azepane hydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and biological properties compared to its six-membered counterparts like piperidine and morpholine. The presence of fluorine atoms on the phenyl ring further enhances its reactivity and potential biological activity .

Properties

CAS No.

1346603-84-6

Molecular Formula

C12H16ClF2N

Molecular Weight

247.71 g/mol

IUPAC Name

2-(3,4-difluorophenyl)azepane;hydrochloride

InChI

InChI=1S/C12H15F2N.ClH/c13-10-6-5-9(8-11(10)14)12-4-2-1-3-7-15-12;/h5-6,8,12,15H,1-4,7H2;1H

InChI Key

XFDHLJJNSFKFMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=CC(=C(C=C2)F)F.Cl

Origin of Product

United States

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